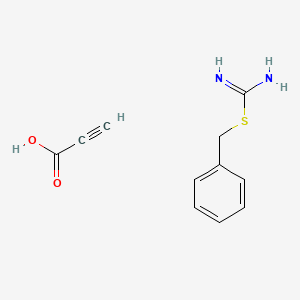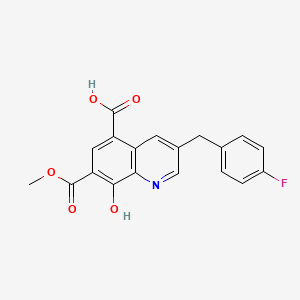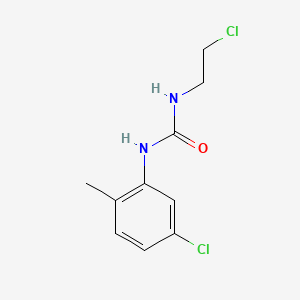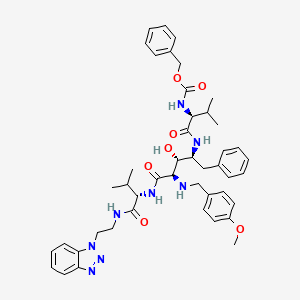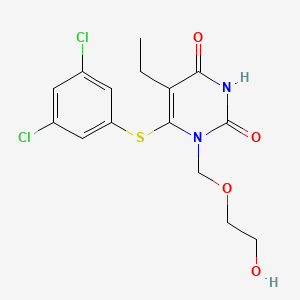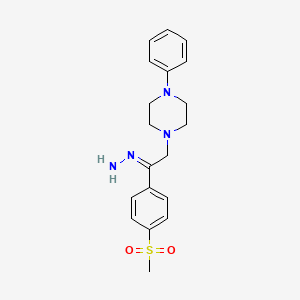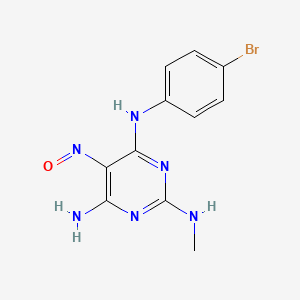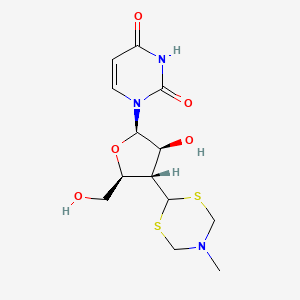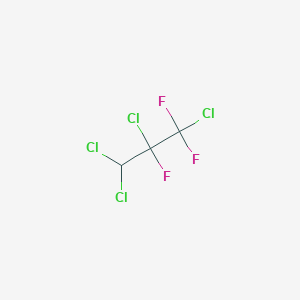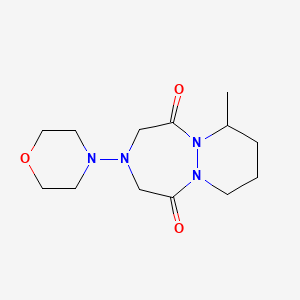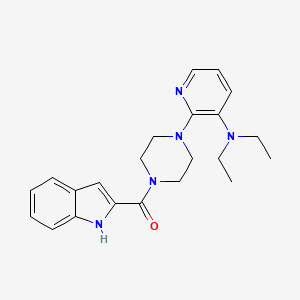![molecular formula C16H8O2S B12788816 Naphtho[2,1-f][1]benzothiole-7,11-dione CAS No. 7495-38-7](/img/structure/B12788816.png)
Naphtho[2,1-f][1]benzothiole-7,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 407704: , also known as 4-Methylmorpholine, is a chemical compound with the molecular formula C5H11NO. It is a heterocyclic amine with a morpholine ring substituted by a methyl group at the nitrogen atom. This compound is widely used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process.
Industrial Production Methods: In industrial settings, 4-Methylmorpholine is produced through the catalytic hydrogenation of morpholine. This process involves the use of a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation reaction. The reaction is carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 4-Methylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: 4-Methylmorpholine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reduction of 4-Methylmorpholine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions.
Substitution: Substitution reactions involving 4-Methylmorpholine often occur at the nitrogen atom. For example, it can react with alkyl halides to form N-alkyl derivatives. These reactions are typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions include N-alkyl derivatives, oxidized morpholine compounds, and reduced morpholine derivatives. These products have various applications in chemical synthesis and industrial processes.
科学研究应用
4-Methylmorpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its ability to act as a base and nucleophile makes it valuable in various chemical reactions, such as the formation of amides and esters.
Biology: In biological research, 4-Methylmorpholine is used as a buffer in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential as therapeutic agents for various diseases.
Industry: 4-Methylmorpholine is used in the production of surfactants, corrosion inhibitors, and rubber chemicals. It also serves as a catalyst in polymerization reactions and as a stabilizer for polyurethane foams.
作用机制
The mechanism of action of 4-Methylmorpholine involves its ability to act as a base and nucleophile in chemical reactions. It can donate a pair of electrons to form covalent bonds with electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and proteins, stabilizing their structures and enhancing their activity.
相似化合物的比较
Morpholine: The parent compound of 4-Methylmorpholine, morpholine, lacks the methyl group at the nitrogen atom. It has similar chemical properties but differs in its reactivity and applications.
N-Methylmorpholine: This compound has a methyl group attached to the nitrogen atom, similar to 4-Methylmorpholine. it differs in its physical properties and reactivity due to the presence of an additional methyl group.
Piperidine: Piperidine is another heterocyclic amine with a similar structure to morpholine. It has different chemical properties and applications, making it distinct from 4-Methylmorpholine.
Uniqueness of 4-Methylmorpholine: 4-Methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a base and nucleophile, along with its stability and reactivity, makes it valuable in various chemical and industrial applications.
属性
CAS 编号 |
7495-38-7 |
|---|---|
分子式 |
C16H8O2S |
分子量 |
264.3 g/mol |
IUPAC 名称 |
naphtho[2,1-f][1]benzothiole-7,11-dione |
InChI |
InChI=1S/C16H8O2S/c17-14-11-6-5-9-3-1-2-4-10(9)13(11)15(18)16-12(14)7-8-19-16/h1-8H |
InChI 键 |
QWEGWWUNKLWTNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


